![molecular formula C9H19ClN2O B2962523 N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride CAS No. 1171194-73-2](/img/structure/B2962523.png)
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been instrumental in advancing our understanding of the pathophysiology of Parkinson's disease and has opened up new avenues for the development of potential treatments.
作用機序
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of the neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride causes selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride also causes oxidative stress, inflammation, and mitochondrial dysfunction, which contribute to the degeneration of the neurons.
実験室実験の利点と制限
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride has several advantages for laboratory experiments. It produces a consistent and reproducible model of Parkinson's disease, allowing researchers to study the disease in a controlled environment. N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride is also relatively easy to administer and has a rapid onset of action, allowing researchers to study the early stages of the disease. However, N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride has several limitations, including its toxicity and the fact that it only produces a partial model of the disease, as it does not replicate all the features of Parkinson's disease.
将来の方向性
There are several future directions for research on N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride and Parkinson's disease. One area of research is the development of new treatments that target the underlying mechanisms of the disease, such as oxidative stress and mitochondrial dysfunction. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an earlier stage. Additionally, researchers are exploring the use of stem cell therapies and gene therapies to replace the damaged dopaminergic neurons and restore normal function to the brain.
合成法
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride) with hydroxylamine hydrochloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the toxic nature of the reagents and the product.
科学的研究の応用
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride has been extensively used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride selectively target dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of motor symptoms similar to Parkinson's disease. This has allowed researchers to study the underlying mechanisms of the disease and to test potential treatments.
特性
IUPAC Name |
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)7-11-5-3-9(10-12)4-6-11;/h8,12H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAPNLBNZDRTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(=NO)CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutylpiperidin-4-one oxime hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride](/img/structure/B2962440.png)
![1-{1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2962443.png)
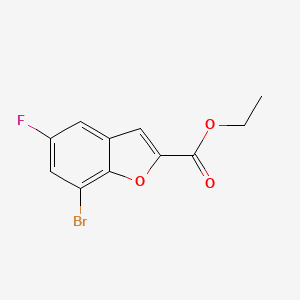
![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2962446.png)
![5-[(2-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2962451.png)
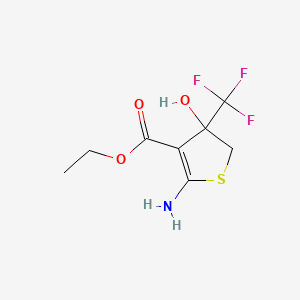
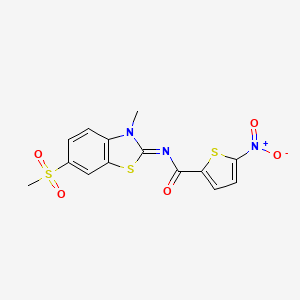
![1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine](/img/structure/B2962456.png)
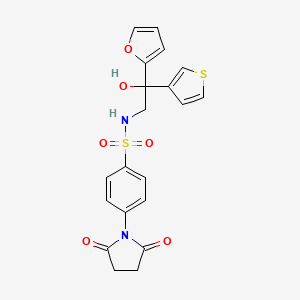
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2962458.png)
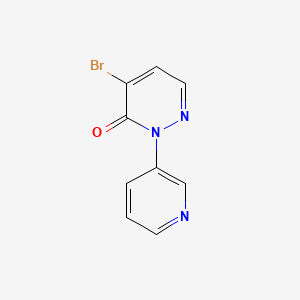
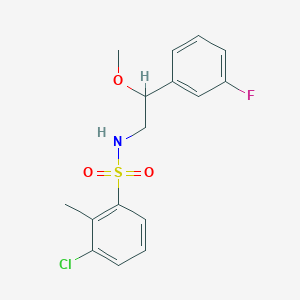
![6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2962462.png)
![N-(3-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2962463.png)